molecular formula C10H15NO2 B13213272 2-[(Ethylamino)methyl]-6-methoxyphenol

2-[(Ethylamino)methyl]-6-methoxyphenol

Cat. No.: B13213272
M. Wt: 181.23 g/mol
InChI Key: ZUGOJLRKNXANHB-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]-6-methoxyphenol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an ethylamino group attached to a methyl group, which is further connected to a methoxyphenol structure. It is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(Ethylamino)methyl]-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol structure may also contribute to its activity by participating in redox reactions or binding to specific sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylamino)methyl]-6-methoxyphenol
  • 2-[(Propylamino)methyl]-6-methoxyphenol
  • 2-[(Butylamino)methyl]-6-methoxyphenol

Uniqueness

2-[(Ethylamino)methyl]-6-methoxyphenol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(ethylaminomethyl)-6-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-3-11-7-8-5-4-6-9(13-2)10(8)12/h4-6,11-12H,3,7H2,1-2H3

InChI Key

ZUGOJLRKNXANHB-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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